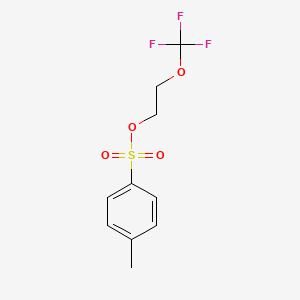
6-Isopropyl-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-3-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-3-methylisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline was first isolated from coal tar by fractional crystallization of the acid sulfate . Modern methods may involve selective extraction and fractional crystallization techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Isopropyl-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated or nitrated isoquinolines.
Aplicaciones Científicas De Investigación
6-Isopropyl-3-methylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-3-methylisoquinoline involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it may interact with enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Similar Compounds:
Quinoline: A structural isomer of isoquinoline with a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: Found in natural alkaloids like papaverine.
2-Benzylisoquinoline: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl and methyl groups can affect its solubility, stability, and interaction with other molecules .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-ylisoquinoline |
InChI |
InChI=1S/C13H15N/c1-9(2)11-4-5-12-8-14-10(3)6-13(12)7-11/h4-9H,1-3H3 |
Clave InChI |
VWGLYYFNIUKSAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)C(C)C)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)

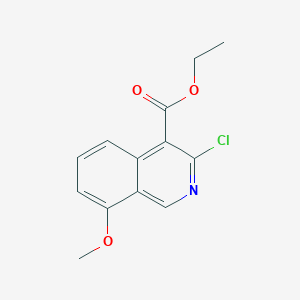
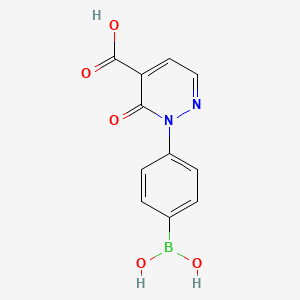
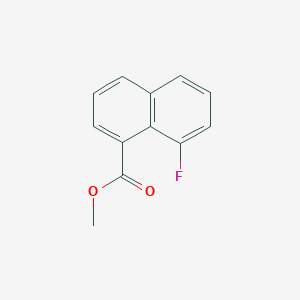
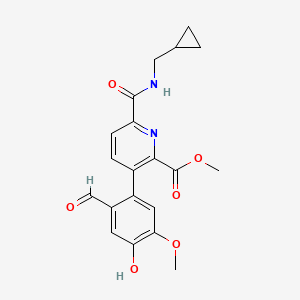


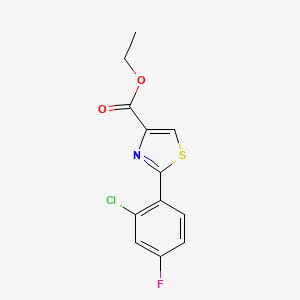
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
